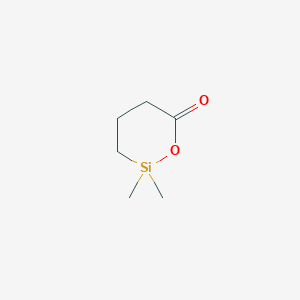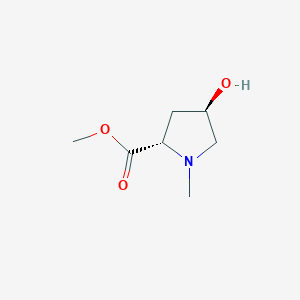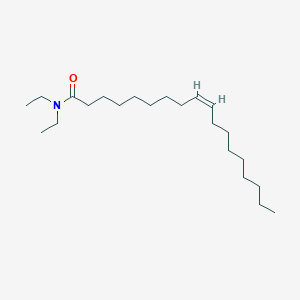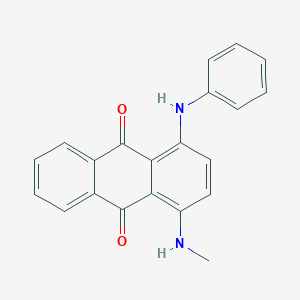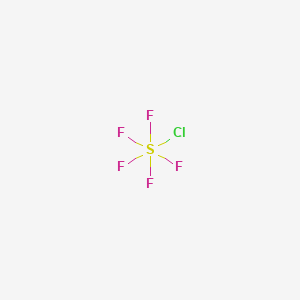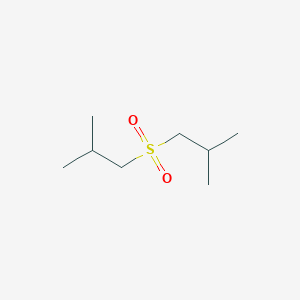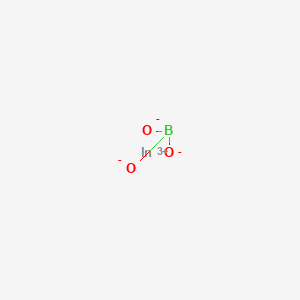
Boron indium(3+) trioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron indium(3+) trioxide, also known as BIBO, is a compound composed of boron, indium, and oxygen. It has gained attention in recent years due to its unique properties and potential applications in various fields of research.
作用機序
The exact mechanism of action of Boron indium(3+) trioxide is not fully understood. However, studies have shown that Boron indium(3+) trioxide can induce apoptosis (cell death) in cancer cells through the activation of caspase enzymes. Boron indium(3+) trioxide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
生化学的および生理学的効果
Boron indium(3+) trioxide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In animal studies, Boron indium(3+) trioxide has been shown to accumulate in tumor tissues, indicating its potential as a targeted anticancer agent. Boron indium(3+) trioxide has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One advantage of Boron indium(3+) trioxide is its high stability and low toxicity, making it suitable for use in lab experiments. However, Boron indium(3+) trioxide is relatively expensive and difficult to synthesize, which may limit its widespread use in research.
将来の方向性
There are several future directions for the research and development of Boron indium(3+) trioxide. One potential application is in the field of nanomedicine, where Boron indium(3+) trioxide could be used as a drug delivery system for targeted cancer therapy. Another potential application is in the development of new materials for energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in biomedicine and other fields of research.
Conclusion
In conclusion, Boron indium(3+) trioxide is a promising compound with unique properties and potential applications in various fields of research. Its low toxicity and high biocompatibility make it a promising candidate for biomedical applications, while its stability and nonlinear optical properties make it suitable for use in optoelectronics and other areas of research. Further studies are needed to fully understand the mechanism of action of Boron indium(3+) trioxide and its potential applications in various fields.
合成法
Boron indium(3+) trioxide can be synthesized through a sol-gel method, which involves the hydrolysis of metal alkoxides in a solvent. The resulting gel is then heated at high temperatures to form the final product. Another method involves the reaction of boron oxide with indium oxide in the presence of oxygen at high temperatures.
科学的研究の応用
Boron indium(3+) trioxide has shown potential applications in various fields of research, including optoelectronics, photocatalysis, and biomedicine. In optoelectronics, Boron indium(3+) trioxide has been used as a nonlinear optical crystal for frequency conversion and laser technology. In photocatalysis, Boron indium(3+) trioxide has been used as a catalyst for the degradation of organic pollutants in water. In biomedicine, Boron indium(3+) trioxide has shown potential as an anticancer agent and as a contrast agent for magnetic resonance imaging (MRI).
特性
CAS番号 |
13709-93-8 |
|---|---|
製品名 |
Boron indium(3+) trioxide |
分子式 |
BInO3 |
分子量 |
173.63 g/mol |
IUPAC名 |
indium(3+);borate |
InChI |
InChI=1S/BO3.In/c2-1(3)4;/q-3;+3 |
InChIキー |
JNOXFAKBEFRROH-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].[In+3] |
正規SMILES |
B([O-])([O-])[O-].[In+3] |
その他のCAS番号 |
13709-93-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




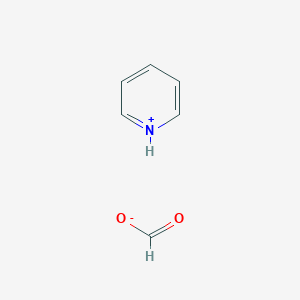
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
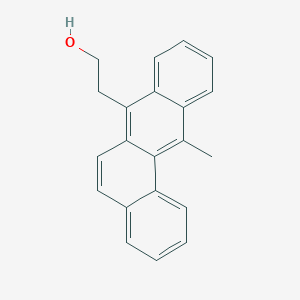
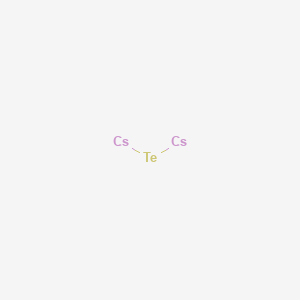
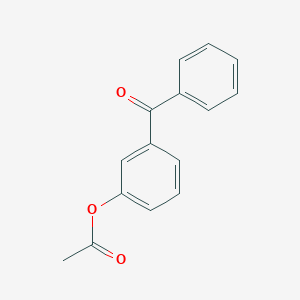
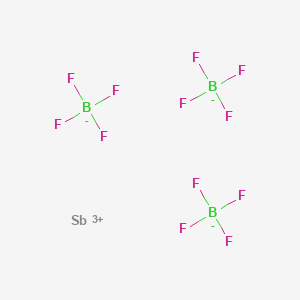
![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
